3-(2-bromoethyl)-1,1-difluorocyclopentane
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Overview
Description
3-(2-Bromoethyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoethyl)-1,1-difluorocyclopentane typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which is subjected to halogenation to introduce the fluorine atoms.
Halogenation: Cyclopentane is treated with a fluorinating agent such as hydrogen fluoride or a fluorine gas under controlled conditions to yield 1,1-difluorocyclopentane.
Bromination: The 1,1-difluorocyclopentane is then reacted with ethylene bromide in the presence of a catalyst like aluminum bromide to introduce the 2-bromoethyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Halogenation: Large quantities of cyclopentane are halogenated using industrial fluorinating agents.
Catalytic Bromination: The fluorinated product is then subjected to bromination using ethylene bromide and a suitable catalyst in large reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 2-bromoethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are used under mild to moderate conditions.
Elimination Reactions: Strong bases such as potassium tert-butoxide are used to induce elimination.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3-(2-hydroxyethyl)-1,1-difluorocyclopentane, 3-(2-aminoethyl)-1,1-difluorocyclopentane, or 3-(2-mercaptoethyl)-1,1-difluorocyclopentane are formed.
Elimination Products: Alkenes such as 1,1-difluoro-3-cyclopentene are formed.
Oxidation Products: Alcohols or ketones such as 3-(2-hydroxyethyl)-1,1-difluorocyclopentane or 3-(2-oxoethyl)-1,1-difluorocyclopentane are formed.
Reduction Products: Hydrocarbons such as 3-ethyl-1,1-difluorocyclopentane are formed.
Scientific Research Applications
3-(2-Bromoethyl)-1,1-difluorocyclopentane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-bromoethyl)-1,1-difluorocyclopentane involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Pathways Involved: The compound may participate in pathways involving nucleophilic substitution, leading to the formation of new chemical bonds and potentially altering biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-1,1-difluorocyclopentane: Similar in structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)-1,1-difluorocyclopentane: Similar in structure but with an iodine atom instead of bromine.
3-(2-Fluoroethyl)-1,1-difluorocyclopentane: Similar in structure but with a fluorine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atom provides a good leaving group for nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and electronic properties.
Properties
CAS No. |
858121-95-6 |
---|---|
Molecular Formula |
C7H11BrF2 |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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